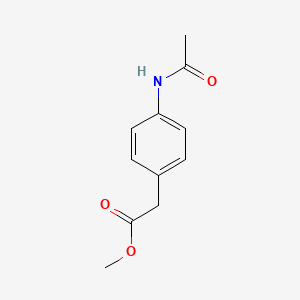

Methyl 2-(4-acetamidophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

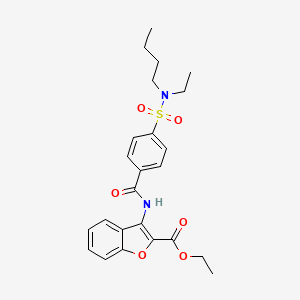

“Methyl 2-(4-acetamidophenyl)acetate” is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The IUPAC name for this compound is methyl 2-(4-acetamidophenyl)acetate . It is usually a colorless or pale yellow liquid .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-acetamidophenyl)acetate” can be represented by the InChI code: 1S/C11H13NO3/c1-8(13)12-10-5-3-9(4-6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(4-acetamidophenyl)acetate” is usually a colorless or pale yellow liquid . It has a molecular weight of 207.23 . It is soluble in organic solvents such as ethanol, acetone, and dichloromethane .科学的研究の応用

Environmental Remediation

Research has focused on the degradation of acetaminophen, a compound closely related to Methyl 2-(4-acetamidophenyl)acetate, highlighting its persistence in wastewater and the environment. Innovative approaches have been developed to address this issue:

Amorphous Co(OH)2 Nanocages as Peroxymonosulfate Activators : A study demonstrated the use of amorphous Co(OH)2 nanocages as effective catalysts for the rapid degradation of acetaminophen in water treatment processes. These nanocages showed remarkable efficiency in removing acetaminophen completely within 2 minutes under optimal conditions, showcasing their potential in enhancing water purification techniques (Qi et al., 2020).

Graphene/Titanium Dioxide Nanotubes for Photocatalytic Degradation : Another study focused on the use of graphene/titanium dioxide nanotube composites for the photocatalytic degradation of acetaminophen. The study found that these composites could achieve up to 96% degradation rate under UV light, indicating their effectiveness in breaking down acetaminophen and potentially similar compounds in contaminated water sources (Tao et al., 2015).

Electro-Fenton and Photoelectro-Fenton Processes : The efficacy of electro-Fenton and photoelectro-Fenton processes using a double cathode electrochemical cell for acetaminophen degradation was explored. These methods showed high removal efficiency, suggesting their applicability in treating wastewater containing acetaminophen and related compounds (de Luna et al., 2012).

Chemical Synthesis and Pharmacology

While the specific studies on Methyl 2-(4-acetamidophenyl)acetate are not directly available, research on acetaminophen, a structurally related compound, sheds light on relevant chemical reactions and potential pharmacological implications:

Conversion to Bioactive Compounds : A pivotal study revealed that acetaminophen is converted in the nervous system to the bioactive compound N-arachidonoylphenolamine (AM404) through fatty acid amide hydrolase-dependent arachidonic acid conjugation. This process highlights a novel pathway for the metabolism of acetaminophen, offering insights into the biochemical transformations that similar compounds like Methyl 2-(4-acetamidophenyl)acetate might undergo (Högestätt et al., 2005).

Mechanism of Action and Toxicity Reduction : Research into the mechanisms of acetaminophen's action and efforts to mitigate its toxicity provides a framework for understanding how similar compounds may interact within biological systems. Studies exploring the inhibition of toxic metabolite formation and novel therapeutic approaches against acetaminophen-induced liver injury could inform safety protocols and therapeutic uses for related chemicals (Hazai et al., 2002).

特性

IUPAC Name |

methyl 2-(4-acetamidophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-9(4-6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJLFLBVYIJQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-acetamidophenyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)

![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)

![4-[3-(Aminomethyl)phenyl]thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2738023.png)

![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)

![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)

![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)